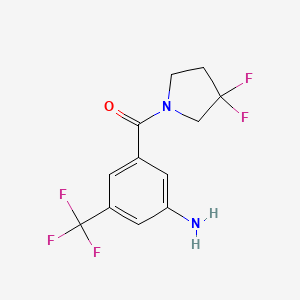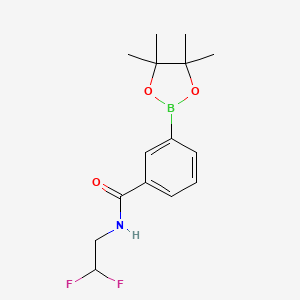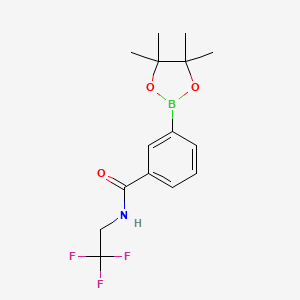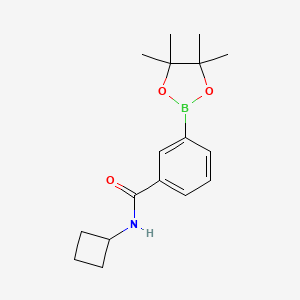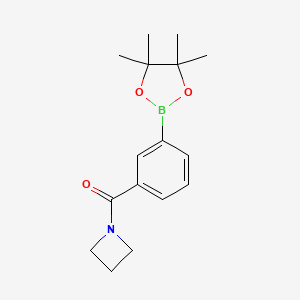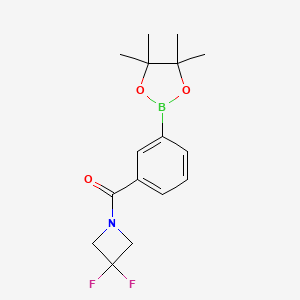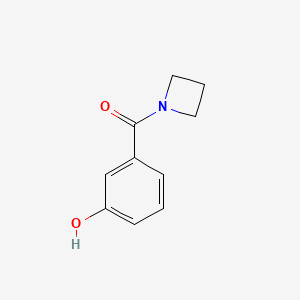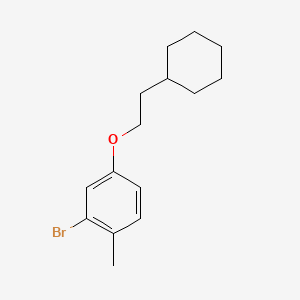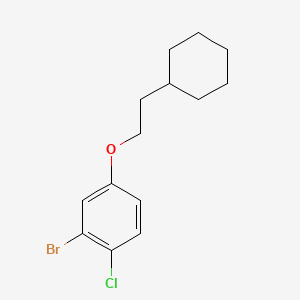
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine is an organic compound that features a unique combination of a bromophenyl group, a sulfonyl group, and a difluoroazetidine ring
Méthodes De Préparation
The synthesis of 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The starting material, 3-bromophenyl sulfonyl chloride, is reacted with an appropriate nucleophile to form the bromophenyl sulfonyl intermediate.
Introduction of the Difluoroazetidine Ring: The intermediate is then subjected to conditions that facilitate the formation of the difluoroazetidine ring. This step often involves the use of difluorocarbene precursors and appropriate catalysts to ensure the formation of the desired ring structure.
Analyse Des Réactions Chimiques
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the difluoroazetidine ring.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to undergo specific chemical reactions that can be tracked in biological systems.
Mécanisme D'action
The mechanism by which 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroazetidine ring and the bromophenyl group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine can be compared with other similar compounds, such as:
1-((3-Bromophenyl)sulfonyl)pyrrolidine: This compound has a pyrrolidine ring instead of a difluoroazetidine ring, which may result in different chemical reactivity and biological activity.
1-((3-Bromophenyl)sulfonyl)-3,3-difluoropyrrolidine: Similar to the target compound but with a pyrrolidine ring, offering a comparison in terms of ring size and electronic effects.
The uniqueness of this compound lies in its combination of a bromophenyl group, a sulfonyl group, and a difluoroazetidine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-bromophenyl)sulfonyl-3,3-difluoroazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2S/c10-7-2-1-3-8(4-7)16(14,15)13-5-9(11,12)6-13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWZVSIILUZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
